molecular formula C11H15F3N2O B2684813 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole CAS No. 2034451-95-9

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2684813
CAS No.: 2034451-95-9
M. Wt: 248.249
InChI Key: XCLDZSABQJKFQL-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group and the piperidine ring in its structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of α,β-unsaturated oximes with appropriate reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the isoxazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole
  • 5-Methyl-4-((4-(difluoromethyl)piperidin-1-yl)methyl)isoxazole
  • 5-Methyl-4-((4-(trifluoromethyl)pyrrolidin-1-yl)methyl)isoxazole

Uniqueness

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring contributes to its binding affinity and selectivity.

Properties

IUPAC Name

5-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-9(6-15-17-8)7-16-4-2-10(3-5-16)11(12,13)14/h6,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDZSABQJKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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